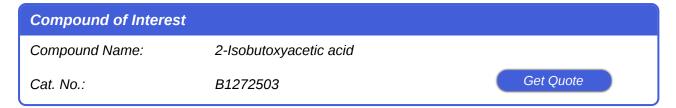


Application Notes and Protocols for the NMR Characterization of 2-Isobutoxyacetic Acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the nuclear magnetic resonance (NMR) characterization of **2-isobutoxyacetic acid**. It includes predicted ¹H and ¹³C NMR data, comprehensive experimental procedures for sample preparation and data acquisition, and a visual workflow of the characterization process.

Predicted NMR Data

Due to the absence of publicly available experimental NMR data for **2-isobutoxyacetic acid**, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established principles of NMR spectroscopy and typical chemical shift values for similar structural motifs.

Structure of **2-Isobutoxyacetic Acid**:

Table 1: Predicted ¹H NMR Data for **2-Isobutoxyacetic Acid**



Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-COOH	10-13	Singlet (broad)	-	1H
-O-CH2-COOH	4.10	Singlet	-	2H
-O-CH2-CH-	3.45	Doublet	6.7	2H
-CH(CH ₃) ₂	1.95	Nonet	6.7	1H
-CH(CH ₃) ₂	0.95	Doublet	6.7	6H

Table 2: Predicted ¹³C NMR Data for **2-Isobutoxyacetic Acid**

Carbon	Chemical Shift (δ, ppm)
-СООН	175.0
-O-CH ₂ -COOH	68.0
-O-CH ₂ -CH-	78.0
-CH(CH ₃) ₂	28.0
-CH(CH ₃) ₂	19.0

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and NMR analysis of **2-isobutoxyacetic acid**.

1. Sample Preparation

A standard procedure for preparing a sample for NMR analysis is as follows:

- Materials:
 - 2-Isobutoxyacetic acid (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1][2][3]



- Deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆)
- 5 mm NMR tubes and caps[1]
- Pasteur pipette with a small plug of glass wool[1]
- Vortex mixer
- Internal standard (e.g., Tetramethylsilane TMS) (optional)[2]
- Procedure:
 - Weigh the desired amount of 2-isobutoxyacetic acid and place it in a clean, dry vial.
 - Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
 - If an internal standard is required for quantitative analysis, add a small, precise amount to the vial.
 - Securely cap the vial and vortex until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.
 - Filter the solution through the glass wool-plugged Pasteur pipette directly into a clean, dry
 5 mm NMR tube to remove any particulate matter.[1]
 - Cap the NMR tube securely and label it clearly.

2. NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

- ¹H NMR Spectroscopy:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans (NS): 16 to 64 (adjust based on sample concentration).



- Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, d1 should be at least
 5 times the longest T1 relaxation time of the protons of interest.
- Acquisition Time (AQ): 2-4 seconds.
- Spectral Width: 0-15 ppm.
- Temperature: 298 K (25 °C).
- ¹³C NMR Spectroscopy:
 - Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
 - Number of Scans (NS): 1024 or more (due to the low natural abundance and sensitivity of ¹³C).
 - Relaxation Delay (d1): 2 seconds.
 - Acquisition Time (AQ): 1-2 seconds.
 - Spectral Width: 0-200 ppm.
 - Temperature: 298 K (25 °C).
- 3. Data Processing and Analysis
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- · Perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.



• Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the 2-isobutoxyacetic acid molecule.

Experimental Workflow



Sample Preparation Weigh Sample Dissolve in Deuterated Solvent Filter into NMR Tube Data Acquisition Data Processing **Fourier Transform** Phasing & Baseline Correction **Chemical Shift Calibration** Data Analysis Integration (1H) Multiplicity & Coupling Analysis (1H)

NMR Characterization Workflow for 2-Isobutoxyacetic Acid

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Peak Assignment

Caption: Workflow for NMR Characterization.



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- To cite this document: BenchChem. [Application Notes and Protocols for the NMR Characterization of 2-Isobutoxyacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272503#nmr-characterization-of-2-isobutoxyacetic-acid]

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